
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a phenyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a series of reactions, including chlorination and cyclohexylation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using catalytic methods to enhance yield and purity. The use of specific catalysts can help avoid side reactions and improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Maleimide: A structurally related compound with similar reactivity.
N-Phenylmaleimide: An intermediate in the synthesis of 3-Chloro-4-cyclohexyl-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione.
Pyrrole-2,5-dione: A core structure shared with the compound
Uniqueness
This compound is unique due to the presence of the chloro, cyclohexyl, and phenyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
3-chloro-4-cyclohexyl-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H16ClNO2/c17-14-13(11-7-3-1-4-8-11)15(19)18(16(14)20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
Clave InChI |
GGNOFEXKGURWJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



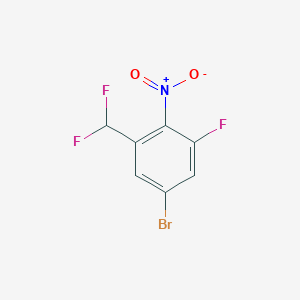
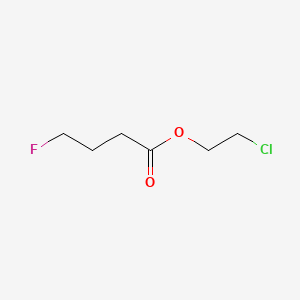
![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
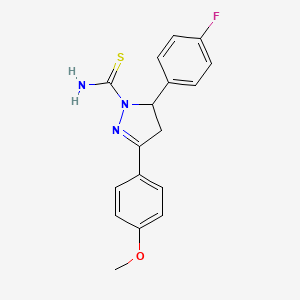


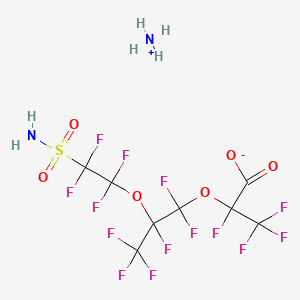
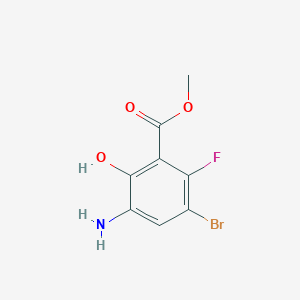
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

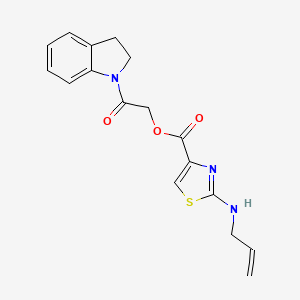

![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
